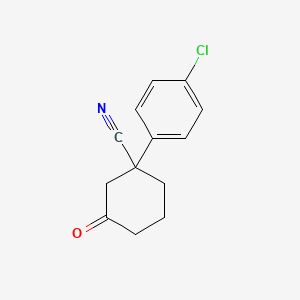
1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile is an organic compound that features a chlorophenyl group attached to a cyclohexane ring with a nitrile and ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with a cyanide source to introduce the nitrile group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products
Oxidation: 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid
Reduction: 1-(4-Chlorophenyl)-3-aminocyclohexane
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid
- 1-(4-Chlorophenyl)-3-aminocyclohexane
- 1-(4-Chlorophenyl)-3-hydroxycyclohexane
Uniqueness
1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile is unique due to the presence of both a nitrile and ketone functional group on the cyclohexane ring, which allows for diverse chemical reactivity and potential applications in various fields. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H12ClNO |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-3-10(4-6-11)13(9-15)7-1-2-12(16)8-13/h3-6H,1-2,7-8H2 |
Clave InChI |
SQIZVBVWZLSHQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC(C1)(C#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



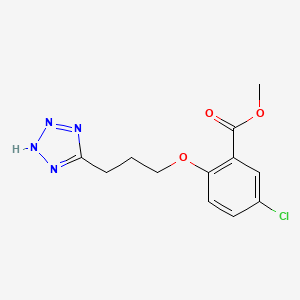
![(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride](/img/structure/B13092506.png)


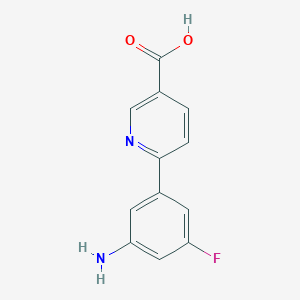
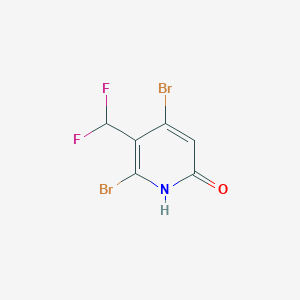
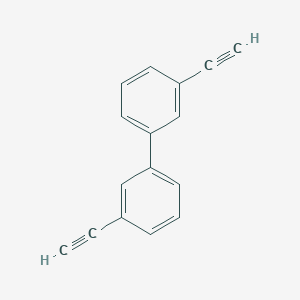
![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)


![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13092552.png)

